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Compound of Interest

Compound Name:
Bis(4-

diethylaminophenyl)methanol

Cat. No.: B086729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound Bis(4-diethylaminophenyl)methanol (CAS No. 134-91-8), a molecule of interest in

various chemical and pharmaceutical research fields. This document presents available mass

spectrometry (MS), and infrared (IR) data, alongside nuclear magnetic resonance (NMR) data

for the closely related analogue, 4,4'-Bis(dimethylamino)benzhydrol, to serve as a valuable

reference for its characterization. Detailed experimental protocols and a visual workflow for

spectroscopic analysis are also included.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for Bis(4-
diethylaminophenyl)methanol and its dimethyl analogue.

Mass Spectrometry (MS) Data for Bis(4-
diethylaminophenyl)methanol
Table 1: Mass Spectrometry Data. Electron Ionization (EI) was used to acquire the mass

spectrum. The data reveals a molecular ion peak and a series of fragment ions, which are

crucial for structural elucidation.
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)

326 (M+) 46.2[1]

311 56.6

310 68.8

309 80.2

295 100.0

267 13.4

251 16.7

176 12.9

150 15.2

148 18.9

140 16.5

134 9.1

118 10.2

Spectroscopic Data for 4,4'-
Bis(dimethylamino)benzhydrol (Analogue)
Due to the limited availability of specific NMR and IR data for Bis(4-
diethylaminophenyl)methanol in publicly accessible databases, the data for the structurally

similar compound 4,4'-Bis(dimethylamino)benzhydrol (CAS No. 119-58-4) is presented as a

reliable reference.

Table 2: ¹H NMR Data for 4,4'-Bis(dimethylamino)benzhydrol. The spectrum was likely acquired

in CDCl₃.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.22 d 4H
Aromatic (CH ortho to

CHOH)[2]

~6.67 d 4H
Aromatic (CH meta to

CHOH)[2]

~5.26 s 1H Methine (CHOH)[2]

~2.89 s 12H Methyl (N(CH₃)₂)[2]

Table 3: ¹³C NMR Data for 4,4'-Bis(dimethylamino)benzhydrol.

Chemical Shift (δ) ppm Assignment

~150 Aromatic (C-N)

~135 Aromatic (C-CHOH)

~128 Aromatic (CH ortho to CHOH)

~112 Aromatic (CH meta to CHOH)

~75 Methine (CHOH)

~40 Methyl (N(CH₃)₂)

Table 4: FT-IR Data for 4,4'-Bis(dimethylamino)benzhydrol.
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Wavenumber (cm⁻¹) Assignment

~3400-3600 O-H stretch (alcohol)

~3000-3100 C-H stretch (aromatic)

~2800-3000 C-H stretch (aliphatic)

~1600 C=C stretch (aromatic ring)

~1520 C=C stretch (aromatic ring)

~1350 C-N stretch

~1050 C-O stretch (alcohol)

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and

dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry

vial.

Transfer: The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100

MHz is common. Tetramethylsilane (TMS) is usually used as an internal standard (0 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a

few drops of a volatile solvent (e.g., dichloromethane or acetone).
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Film Deposition: A drop of this solution is applied to the surface of a salt plate (e.g., KBr or

NaCl). The solvent is allowed to evaporate completely, leaving a thin film of the compound

on the plate.

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A

background spectrum of the clean, empty salt plate is first recorded. Then, the sample

spectrum is recorded. The instrument measures the absorption of infrared radiation at

different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe for solid samples. The sample is then vaporized by heating.

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons

(typically 70 eV in Electron Ionization - EI). This causes the molecules to ionize and

fragment.[1]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Bis(4-diethylaminophenyl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Bis(4-
diethylaminophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b086729#spectroscopic-data-nmr-ir-ms-
of-bis-4-diethylaminophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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